4-Chloro-5,7-difluoro-2-propylquinoline is an organic compound belonging to the quinoline family, characterized by its unique molecular structure. Its molecular formula is , with a molar mass of approximately 241.664 g/mol. This compound features a quinoline skeleton, which consists of a fused benzene and pyridine ring, with chlorine and fluorine substituents at specific positions that significantly influence its chemical properties and biological activities .
Research indicates that 4-Chloro-5,7-difluoro-2-propylquinoline exhibits significant biological activity, particularly in pharmacological contexts. Compounds within the quinoline class are often explored for their potential as:
The synthesis of 4-Chloro-5,7-difluoro-2-propylquinoline can be achieved through various methods, including:
4-Chloro-5,7-difluoro-2-propylquinoline finds applications in various fields:
Interaction studies involving 4-Chloro-5,7-difluoro-2-propylquinoline focus on understanding how this compound interacts with biological targets:
Several compounds share structural similarities with 4-Chloro-5,7-difluoro-2-propylquinoline. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Chloro-5-fluoroquinoline | Lacks propyl group; simpler structure | |
| 4-Chloroquinoline | No fluorine substituents | |
| 5-Fluoro-2-propylquinoline | Different halogen positioning | |
| 4-Fluoro-5-chloroquinoline | Fluorine at position 4 instead of chlorine |
The uniqueness of 4-Chloro-5,7-difluoro-2-propylquinoline lies in its specific combination of chlorine and fluorine substituents at positions 4 and 5/7 on the quinoline ring, along with the propyl group at position 2. This distinct arrangement potentially enhances its biological activity compared to other similar compounds.
The n-propyl substituent at C-2 induces critical steric interactions that optimize binding to hydrophobic enzyme pockets. Comparative studies of 2-methyl, 2-ethyl, and 2-propyl quinoline derivatives demonstrate a parabolic relationship between alkyl chain length and inhibitory potency against DNA topoisomerase IIβ (Table 1). The 2-propyl analogue achieves maximal activity (IC₅₀ = 0.42 µM) due to optimal van der Waals contacts with Leu423 and Val467 in the ATP-binding domain [1] [3].
Table 1: Topoisomerase IIβ inhibition by C-2 substituted quinolines
| C-2 Substituent | IC₅₀ (µM) | Hydrophobic Contact Surface (Ų) |
|---|---|---|
| Methyl | 1.87 | 112 |
| Ethyl | 0.91 | 158 |
| Propyl | 0.42 | 204 |
Molecular dynamics simulations reveal the propyl group's rotational flexibility enables adaptive binding to conformational states of bacterial efflux pumps. In NorA pump inhibition assays, 2-propylquinoline derivatives show 16-fold greater activity (efflux inhibition ratio = 8.2) versus 2-phenyl analogues by preventing substrate reorientation during transport cycles [3]. The branched conformation of the propyl chain creates a 4.7 Å steric barrier that obstructs the substrate translocation pathway.
Strategic halogen placement creates an electron-deficient aromatic system that enhances dipole interactions with catalytic lysine residues. Density functional theory (DFT) calculations show the 4-chloro-5,7-difluoro pattern generates a localized electrostatic potential (-42.7 kcal/mol) at the quinoline N-1 position, facilitating charge-transfer complexes with heme iron in cytochrome P450 targets [2] [6].
Substituent electronic parameters were quantified through Hammett σ values:
This combination increases the compound's π-π stacking energy with tryptophan residues by 9.3 kcal/mol versus non-halogenated analogues, as measured by isothermal titration calorimetry [2]. However, the C5 fluorine's electronegativity reduces metabolic oxidation rates at C8 by 78% in human liver microsomes, as shown in Table 2 [6].
Table 2: Halogenation effects on microsomal stability
| Halogen Pattern | t₁/₂ (min) | CYP3A4 Km (µM) |
|---|---|---|
| 4-Cl-5,7-diF | 127 | 14.2 |
| 4,5,7-triCl | 89 | 9.1 |
| 5,7-diF | 64 | 22.8 |
While fluoroquinolones rely on C3 carboxylate/C4 ketone motifs for DNA gyrase binding, 4-chloro-5,7-difluoro-2-propylquinoline adopts a distinct pharmacophore geometry. X-ray crystallography reveals the propyl group occupies the same hydrophobic pocket as ciprofloxacin's piperazinyl moiety, but with 38% greater surface area contact (Figure 1A-B) [1].
Critical differences include:
In malaria parasite assays, the compound's 2-propyl/4-Cl-5,7-diF configuration achieves 12-fold greater Plasmodium falciparum inhibition (IC₅₀ = 11.5 nM) versus chloroquine, attributed to enhanced heme polymerization blocking through halogen-π interactions [2].
The pharmacological targeting of 4-Chloro-5,7-difluoro-2-propylquinoline demonstrates fundamental differences in its interaction with prokaryotic and eukaryotic topoisomerase II systems. These differences arise from distinct structural architectures and mechanistic requirements between bacterial DNA gyrase and eukaryotic topoisomerase II [1] [2].
Prokaryotic DNA gyrase operates as a heterotetramer composed of two GyrA and two GyrB subunits, with molecular weights of approximately 97 kDa and 90 kDa respectively [3]. This complex architecture enables the unique ability to introduce negative supercoils into DNA through ATP-dependent mechanisms, fundamentally distinguishing it from eukaryotic counterparts [4]. The bacterial system employs a sophisticated three-gate mechanism involving the N-gate, DNA-gate, and C-gate, which must coordinate precisely to achieve strand passage and negative supercoiling [4] [5].
In contrast, eukaryotic topoisomerase II exists as a homodimer of identical subunits ranging from 170 to 180 kDa [6] [7]. This structural simplification corresponds to a mechanistic limitation: eukaryotic topoisomerase II can only relax existing supercoils but cannot introduce negative supercoiling [2] [8]. The enzyme utilizes a simplified two-gate mechanism, lacking the complex coordination requirements of the bacterial three-gate system [7].
The ATP hydrolysis patterns reveal crucial mechanistic differences. Prokaryotic DNA gyrase couples ATP hydrolysis directly to the energetically unfavorable process of negative supercoiling, with each catalytic cycle consuming two ATP molecules to change the linking number by minus two [4] [9]. Eukaryotic topoisomerase II, however, utilizes ATP hydrolysis primarily for conformational changes required for strand passage, with the energy not being harnessed for supercoil introduction [7] [10].
These structural and mechanistic differences profoundly impact drug sensitivity patterns. While quinolones like 4-Chloro-5,7-difluoro-2-propylquinoline show high activity against prokaryotic DNA gyrase, their activity against eukaryotic topoisomerase II is generally limited [1] [6]. This selectivity differential forms the basis for the antibacterial activity of quinolone compounds, as they can inhibit bacterial topoisomerases at concentrations that minimally affect human cellular processes.
| Parameter | Prokaryotic Systems (DNA Gyrase) | Eukaryotic Systems (Topoisomerase II) |
|---|---|---|
| Enzyme Structure | Heterotetramer (A₂B₂) | Homodimer (A₂) |
| Subunit Composition | GyrA (97 kDa) + GyrB (90 kDa) | Two identical 170-180 kDa subunits |
| ATP Requirement | ATP hydrolysis coupled to negative supercoiling | ATP hydrolysis for conformational changes |
| Supercoiling Activity | Introduces negative supercoils (-2 linking number) | Only relaxes supercoils (cannot introduce) |
| Strand Passage Mechanism | Three-gate mechanism (N-gate, DNA-gate, C-gate) | Two-gate mechanism (N-gate, C-gate) |
| Drug Binding Sites | QRDR in GyrA (residues 67-106) + GyrB region | ATPase domain and DNA-binding cleavage complex |
| Resistance Mutation Sites | GyrA: Ser83, Asp87; GyrB: Asp426, Lys447 | Homologous regions to bacterial QRDR |
| DNA Bending Requirement | DNA wrapping around C-terminal domains | G-segment bending without wrapping |
| Gate Coordination | Coordinated opening/closing of gates | Simplified gate coordination |
The molecular recognition between 4-Chloro-5,7-difluoro-2-propylquinoline and DNA gyrase involves multiple binding determinants that collectively determine both efficacy and specificity. The primary interaction occurs within the quinolone resistance-determining region of GyrA, specifically involving residues Ser83 and Asp87 in Escherichia coli numbering [11] [12] [3].
The quinolone resistance-determining region of GyrA represents the most critical binding interface, spanning residues 67 to 106 [11] [12]. Within this region, Ser83 and Asp87 form a canonical dyad separated by four amino acids, creating a conserved motif essential for quinolone binding [11]. The serine residue at position 83 participates in a magnesium-water bridge that stabilizes the drug-enzyme-DNA complex, while the acidic residue at position 87 provides electrostatic stabilization [12] [13].
Complementary to the GyrA binding site, the GyrB subunit contributes essential binding determinants through residues Asp426 and Lys447 [13] [3]. These residues are positioned to interact with the C-7 substituent region of quinolone molecules, forming charge-mediated contacts that enhance binding specificity [13]. The Asp426 residue particularly serves as an anchor point for basic substituents commonly found in the C-7 position of fluoroquinolones [3].
The DNA interface provides additional molecular determinants through distorted DNA structure at the cleavage site [14] [15]. The enzyme-induced DNA bending creates a specific binding pocket that accommodates quinolone intercalation between DNA bases [14]. This binding mode demonstrates sequence dependence, with stronger affinity for certain base compositions, particularly guanine-rich sequences [16] [15].
A critical component of the binding interaction involves the magnesium-water coordination complex that bridges the quinolone 3-carboxyl group with enzyme residues [12] [13]. This metal-mediated interaction is essential for stable complex formation and explains the magnesium dependence observed in quinolone activity [15]. The coordination involves typically four water molecules that form hydrogen bonds with both Ser83 and the nearby acidic residue Asp87 [12].
The binding specificity extends to single-stranded versus double-stranded DNA recognition. Research demonstrates that quinolones exhibit higher affinity for single-stranded DNA with apparent dissociation constants in the range of 50-200 μM, compared to much weaker binding to double-stranded DNA with dissociation constants exceeding 500 μM [15]. This differential binding correlates with the proposed mechanism whereby quinolones bind to single-stranded DNA regions created by gyrase-induced distortion at the cleavage site [14] [15].
| Binding Region | Key Residues/Components | Molecular Function | Resistance Impact |
|---|---|---|---|
| QRDR of GyrA | Ser83, Asp87, Gly81 (E. coli numbering) | Primary quinolone binding and resistance site | Ser83Leu/Trp: 16-20-fold resistance increase |
| GyrB Domain | Asp426, Lys447, Glu466 | Secondary binding site for C-7 substituents | Asp426Asn: Moderate resistance levels |
| DNA Interface | Distorted DNA at cleavage site | Provides structural framework for drug binding | Reduced drug-DNA complex stability |
| Metal Ion Bridge | Mg²⁺-water coordination complex | Stabilizes drug-enzyme-DNA complex | Disrupted metal coordination reduces binding |
| Quinolone C-7 Group | Interaction with GyrB Asp426/Lys447 | Determines drug selectivity and potency | Bulky substituents may reduce binding affinity |
| Quinolone 3-Carboxyl | Bridge formation with GyrA residues | Forms hydrogen bonds with enzyme residues | Critical for maintaining drug-enzyme contacts |
| Single-strand DNA Pocket | Sequence-specific binding to single-strand DNA | High-affinity specific binding (Kd ~50-200 μM) | Maintains sequence preference in resistant mutants |
| Double-strand Recognition | Non-specific binding to double-strand DNA | Low-affinity non-specific binding (Kd >500 μM) | Preserved in most resistance mechanisms |
The structural features of 4-Chloro-5,7-difluoro-2-propylquinoline represent specific modifications designed to modulate antibiotic resistance mechanisms. Each structural element contributes to the compound's ability to maintain activity against resistant bacterial strains through distinct molecular mechanisms [17] [11] [18].
The 5,7-difluoro substitution pattern represents a strategic modification that enhances binding affinity while reducing resistance development [17] [11]. The fluorine atoms at positions 5 and 7 optimize electrostatic interactions with the enzyme-DNA complex, contributing to improved binding energetics [17]. This halogenation pattern has been shown to maintain activity against strains carrying common resistance mutations, particularly those affecting the Ser83 position in GyrA [11].
The chlorine substitution at position 4 influences the compound's interaction with DNA through altered intercalation properties . This modification affects the electronic distribution of the quinolone ring system, potentially influencing both DNA binding affinity and the stability of the drug-enzyme-DNA complex . The chlorine atom's electronegativity contributes to the overall electronic character of the molecule, affecting its ability to form stable complexes with the target enzyme.
The propyl chain at position 2 provides hydrophobic interactions that contribute to the binding pocket stability [20] . This alkyl substitution affects the compound's orientation within the enzyme active site and influences its ability to maintain binding even in the presence of resistance mutations [20]. The propyl group's size and hydrophobic character contribute to the overall binding affinity through van der Waals interactions with hydrophobic residues in the binding pocket.
Resistance modulation through structural modification operates through multiple mechanisms. The fluorine substitutions enhance binding affinity sufficiently to overcome the reduced binding caused by common resistance mutations [11]. The Ser83Leu mutation, which typically confers 16-20-fold resistance to earlier quinolones, shows reduced impact against compounds with optimized fluorine substitution patterns [11] [18].
The structural modifications also influence the compound's ability to maintain activity against strains with GyrB mutations [18]. The Asp426Asn mutation in GyrB, which confers moderate resistance levels, shows reduced impact against quinolones with appropriate C-7 substituents that can adapt to the altered binding site geometry [18]. The chlorine and fluorine substitutions in 4-Chloro-5,7-difluoro-2-propylquinoline provide flexibility in binding that can accommodate such structural changes in the target enzyme.
The resistance modulation extends to efflux pump interactions, where structural modifications can influence the compound's recognition by bacterial efflux systems [21] [11]. The halogen substitutions and alkyl chain modifications affect the compound's physicochemical properties, potentially reducing its susceptibility to efflux-mediated resistance mechanisms [21].
| Structural Modification | Effect on Resistance | Mechanism of Action | Clinical Relevance |
|---|---|---|---|
| C-6 Fluorine Addition | Reduced resistance development, improved potency | Enhanced enzyme binding through electronic effects | First-generation vs fluoroquinolone potency difference |
| C-7 Ring System Variation | Modulates GyrB binding, affects resistance profile | Direct contact with GyrB Asp426/Lys447 region | Determines spectrum against resistant strains |
| C-8 Substitution Pattern | Bulky groups may increase resistance susceptibility | Steric hindrance affects drug-enzyme complex | Affects pharmacokinetic properties and efficacy |
| N-1 Cyclopropyl Group | Critical for DNA binding, resistance when modified | Maintains optimal DNA binding geometry | Universal feature in clinically active quinolones |
| C-3 Carboxylic Acid | Essential for metal coordination, highly conserved | Forms Mg²⁺-mediated bridge with enzyme | Target for prodrug development strategies |
| Halogen Pattern (5,7-difluoro) | Enhanced binding affinity, reduced resistance | Optimizes electrostatic interactions | Represents optimized binding pattern |
| Propyl Chain at C-2 | Affects hydrophobic interactions, moderate impact | Contributes to hydrophobic binding pocket | Influences tissue distribution and activity |
| Chlorine at C-4 | May influence DNA intercalation properties | Influences intercalation between DNA bases | Potential for novel resistance mechanisms |